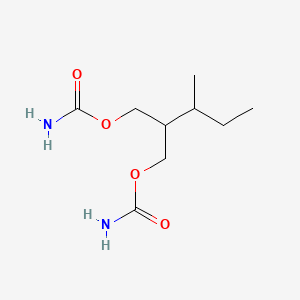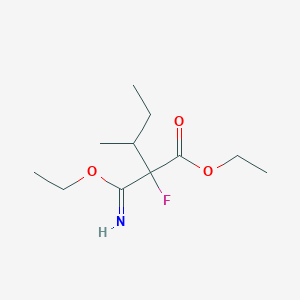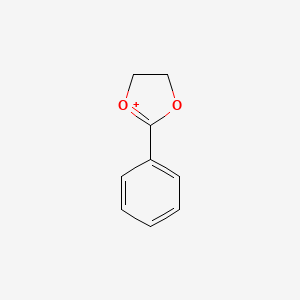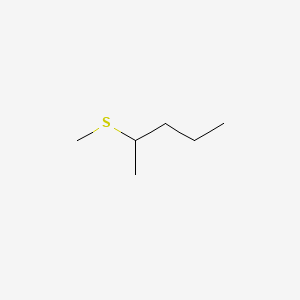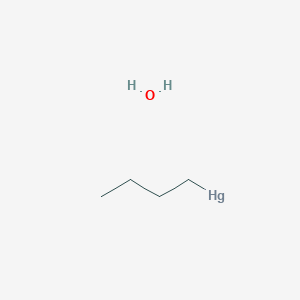
Butylmercury;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylmercury hydrate is an organomercury compound that consists of a butyl group attached to a mercury atom, which is further bonded to a hydrate Organomercury compounds are known for their significant biological and chemical activities, and butylmercury hydrate is no exception
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butylmercury hydrate typically involves the reaction of butylmercury chloride with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate. The general reaction can be represented as follows:
C4H9HgCl+H2O→C4H9HgOH+HCl
Industrial Production Methods
Industrial production of butylmercury hydrate involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butylmercury hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylmercury oxide.
Reduction: Reduction reactions can convert butylmercury hydrate to butylmercury.
Substitution: The hydrate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Butylmercury oxide.
Reduction: Butylmercury.
Substitution: Various butylmercury derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Butylmercury hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of certain polymers and as a stabilizer in the manufacture of plastics.
Mecanismo De Acción
The mechanism of action of butylmercury hydrate involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The mercury atom in the compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its antimicrobial properties and its potential toxicity.
Comparación Con Compuestos Similares
Similar Compounds
- Methylmercury hydrate
- Ethylmercury hydrate
- Phenylmercury hydrate
Comparison
Butylmercury hydrate is unique due to its butyl group, which imparts different chemical and biological properties compared to other organomercury hydrates. For example, methylmercury hydrate is more toxic and has a higher affinity for biological membranes, while phenylmercury hydrate is more stable and less reactive. The butyl group in butylmercury hydrate provides a balance between reactivity and stability, making it suitable for various applications.
Propiedades
Número CAS |
21467-88-9 |
|---|---|
Fórmula molecular |
C4H11HgO |
Peso molecular |
275.72 g/mol |
Nombre IUPAC |
butylmercury;hydrate |
InChI |
InChI=1S/C4H9.Hg.H2O/c1-3-4-2;;/h1,3-4H2,2H3;;1H2 |
Clave InChI |
BLJCDEIDQDTXPI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Hg].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


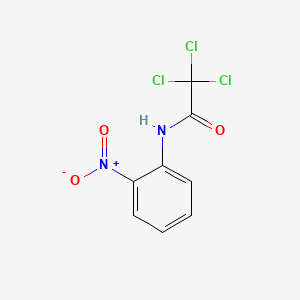
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

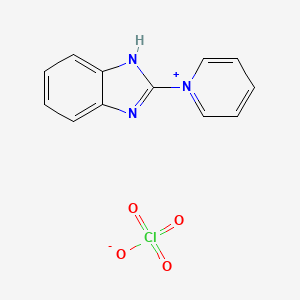
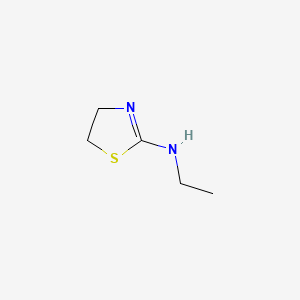
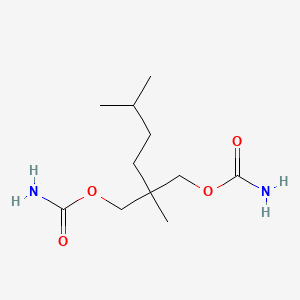
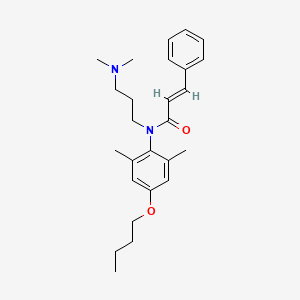
phosphanium](/img/structure/B14706069.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
